molecular formula C8H18O B106236 2,2,4-Trimethyl-1-pentanol CAS No. 123-44-4

2,2,4-Trimethyl-1-pentanol

Cat. No.: B106236
CAS No.: 123-44-4
M. Wt: 130.23 g/mol
InChI Key: CWPPDTVYIJETDF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethyl-1-pentanol can be synthesized through the hydrogenation of 2,2,4-trimethylpentanal. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas pressure and temperature .

Industrial Production Methods: In industrial settings, this compound is produced through the oxo process, which involves the hydroformylation of isobutene to form 2,2,4-trimethylpentanal, followed by hydrogenation to yield the desired alcohol .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Although it is already an alcohol, further reduction is not typical. it can be involved in reduction reactions as a solvent or reactant.

    Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

2,2,4-Trimethyl-1-pentanol has several applications in scientific research and industry:

Comparison with Similar Compounds

Comparison: 2,2,4-Trimethyl-1-pentanol is unique due to its branched structure, which imparts distinct physical and chemical properties compared to its linear counterparts. Its higher molecular weight and branching result in a higher boiling point and different reactivity patterns, making it suitable for specific industrial applications .

Properties

IUPAC Name

2,2,4-trimethylpentan-1-ol
Source PubChem
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InChI

InChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPPDTVYIJETDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6073158
Record name 1-Pentanol, 2,2,4-trimethyl-
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Aldrich MSDS]
Record name 2,2,4-Trimethyl-1-pentanol
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Vapor Pressure

0.49 [mmHg]
Record name 2,2,4-Trimethyl-1-pentanol
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CAS No.

123-44-4
Record name 2,2,4-Trimethyl-1-pentanol
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Record name 2,4-Trimethylpentanol
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Record name 1-Pentanol, 2,2,4-trimethyl-
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Record name 2,2,4-trimethylpentan-1-ol
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Record name 2,2,4-TRIMETHYL-1-PENTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 2,2,4-Trimethyl-1-pentanol in polymer chemistry?

A1: this compound serves as a precursor to its methacrylate ester, 2,2,4-Trimethyl-3-on-1-pentyl methacrylate (TMPM). TMPM is a monomer that can undergo polymerization and copolymerization reactions. [] For instance, it readily polymerizes in the presence of an initiator like 2,2′-azobisisobutyronitrile (AIBN) and can be copolymerized with styrene. [] This makes it useful for creating various polymers and copolymers with potentially tunable properties.

Q2: How does the structure of this compound relate to its reactivity in polymerization reactions?

A3: While the provided research doesn't directly compare the reactivity of this compound to other alcohols, it highlights the reactivity of its methacrylate ester, TMPM. [] The research suggests that TMPM exhibits higher reactivity compared to methyl methacrylate in polymerization reactions. [] This difference in reactivity likely stems from the bulky, branched structure of the TMPM side chain (derived from this compound) influencing the stability of reaction intermediates and steric hindrance during polymerization.

Q3: What is the significance of identifying this compound in the essential oil of Dendrobium moniliforme?

A4: The identification of this compound within the essential oil of Dendrobium moniliforme flowers represents the first reported instance of this compound in that specific plant species. [] This discovery contributes to the understanding of the phytochemical profile of Dendrobium moniliforme and could potentially pave the way for further investigation into the biological activity and potential applications of this essential oil.

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